molecular formula C9H11NO5 B081036 1,2,4-Trimethoxy-5-nitrobenzene CAS No. 14227-14-6

1,2,4-Trimethoxy-5-nitrobenzene

Cat. No. B081036
CAS RN: 14227-14-6
M. Wt: 213.19 g/mol
InChI Key: SXVFZZZETDRISD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1,2,4-Trimethoxy-5-nitrobenzene, such as nitrocombretastatins, involves modified Wittig reactions under Boden’s conditions, utilizing potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst. These compounds, synthesized for their potential anticancer properties, highlight the synthetic versatility of nitro-substituted methoxybenzenes (Gerova et al., 2016).

Molecular Structure Analysis

The molecular structure of nitrocombretastatin analogs, closely related to 1,2,4-Trimethoxy-5-nitrobenzene, has been elucidated through single-crystal X-ray diffraction analysis, showcasing the orthorhombic and monoclinic space groups of these compounds. Such detailed structural analysis aids in understanding the molecular geometry and potential interaction sites for further chemical reactions (Gerova et al., 2016).

Chemical Reactions and Properties

1,2,4-Trimethoxy-5-nitrobenzene undergoes various chemical reactions, including reduction and nitration processes, which can be manipulated to produce a wide range of products. For instance, its reduction with zinc and calcium chloride leads to the formation of complex compounds, demonstrating its reactivity and versatility in organic synthesis (Bolker & Kung, 1969).

Scientific Research Applications

Catalytic Properties

1,2,4-Trimethoxy-5-nitrobenzene, a variant of methoxybenzene derivatives, has been studied for its role in catalytic reactions. For instance, its reactivity with nitric acid in the presence of sulfuric acid shows a zeroth-order kinetic form in nitric acid, indicating a unique electron-transfer mechanism during NO+-catalysis (Main, Moodie, & Schofield, 1982).

Structural Analysis and Synthesis

The structural properties of 1,2,4-Trimethoxy-5-nitrobenzene have been analyzed in various studies. These analyses include X-ray diffraction studies revealing molecular structures and the formation of hydrogen-bonded dimers in the solid state (Fun et al., 1997). Additionally, its key role as an intermediate in the synthesis of anticancer agents has been highlighted, with details on its synthesis and crystal structure (Gerova et al., 2016).

Applications in Analytical Chemistry

1,2,4-Trimethoxy-5-nitrobenzene has been evaluated for its efficiency as a fluorescence quencher of polynuclear aromatic hydrocarbons (PAHs), demonstrating selective quenching properties (Ogasawara, Wang, & McGuffin, 1995).

Reaction Mechanisms and Intermediates

The compound has been involved in studies exploring reaction mechanisms and the formation of intermediates. This includes research on the rearrangement of nitrated hydrocarbons and the formation of various nitro derivatives (Bullen, Ridd, & Sabek, 1953).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting 1,2,4-Trimethoxy-5-nitrobenzene . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,2,4-trimethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVFZZZETDRISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trimethoxy-5-nitrobenzene

Synthesis routes and methods I

Procedure details

A mixture of 4,5-dimethoxy-2-nitro-phenol (2.00 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol) and iodomethane (0.75 mL, 12 mmol) in DMF was placed in a sealed tube and heated at 75-80° C. for 20 h. The reaction was cooled and was filtered through Celite, washing with ethyl acetate. The filtrate was washed with water (the first wash was back-extracted with ethyl acetate), sodium bicarbonate and brine, was dried (sodium sulfate) and was evaporated. Purification by flash chromatography (SiO2) eluted with 1:1 ethyl acetate:hexanes provided 1,2,4-trimethoxy-5-nitro-benzene (1.20 g, 57% yield) as a yellow solid. 1H-NMR (CDCl3, 500 MHz) 7.53 (s, 1H), 6.50 (s, 1H), 3.92 (s, 3H), 3.91 (s, 3H), 3.84 (s, 3H) ppm; MS (FIA) 214.1 (M+H); HPLC (Method A) 3.253 min.
Quantity
2 g
Type
reactant
Reaction Step One
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2.76 g
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reactant
Reaction Step One
Quantity
0.75 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Into a two liter flask, provided with a cooling device, were introduced successively a solution of methanolic potash (100 g of KOH and 500 cm3 of methanol), then 100 g (0.46 mole) of 4,5-dimethoxy 2-nitro chlorobenzene and carborundum. The mixture was brought to boiling under reflux for 6 h. After cooling, the reaction medium was filtered; the precipitate obtained was washed with methanol.
Quantity
100 g
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reactant
Reaction Step One
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0 (± 1) mol
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500 mL
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reactant
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